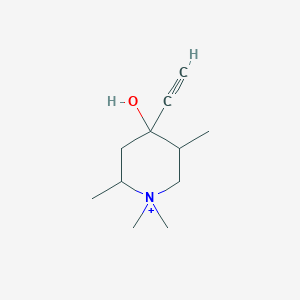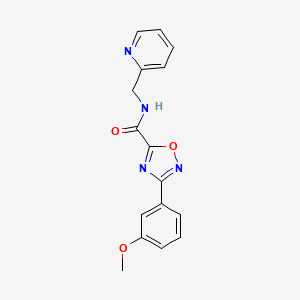
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles
Métodos De Preparación
The synthesis of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
- N-cyclohexyl-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- N-cyclohexyl-3-(4-isobutylphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-cyclohexyl-3-(5-phenyl-2-furyl)-1,2,4-oxadiazole-5-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-9-5-6-11(10-13)14-18-16(22-19-14)15(20)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,20) |
Clave InChI |
TYOIIIMUIDDMOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)


![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)

![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)

![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
